molecular formula C23H19ClN4O3S B3014280 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 902912-01-0

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B3014280
M. Wt: 466.94
InChI Key: LQFMZJBRHBKOHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, cyclization, and subsequent functional group modifications. While specific synthetic routes may vary, researchers have successfully accessed it through multistep organic synthesis. Further details on the synthetic pathway can be found in relevant literature .

Scientific Research Applications

Antimicrobial Applications

A study by Debnath and Ganguly (2015) synthesized derivatives of N-aryl acetamide and evaluated their antimicrobial activities. They found that compounds like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showed promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antitumor Activity

Hafez and El-Gazzar (2017) investigated thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity. They reported that several synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including breast, cervical, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Synthesis of Novel Compounds

Kobayashi et al. (2007) presented a two-step synthesis of (Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides, demonstrating their potential in creating diverse nitrogen heterocyclic compounds (Kobayashi et al., 2007).

Pharmaceutical Applications

In the context of pharmaceutical applications, Moscovitz et al. (2018) studied PF-06282999, a thiouracil derivative related to the chemical structure . They found that this compound is an inducer of CYP3A4 mRNA and midazolam-1′-hydroxylase activity in human hepatocytes, suggesting its potential for treating cardiovascular disease (Moscovitz et al., 2018).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S/c1-31-17-8-4-7-16(12-17)26-20(29)14-32-23-27-21-18(9-5-11-25-21)22(30)28(23)13-15-6-2-3-10-19(15)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFMZJBRHBKOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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